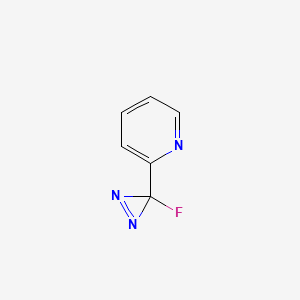
2-(3-Fluorodiazirin-3-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Fluorodiazirin-3-yl)pyridine is a fluorinated diazirine compound that has gained significant attention in scientific research due to its unique chemical properties. Diazirines are three-membered ring structures containing two nitrogen atoms and one carbon atom. The fluorine atom and the pyridyl group attached to the diazirine ring enhance its reactivity and stability, making it a valuable tool in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorodiazirin-3-yl)pyridine typically involves the following steps:
Fluorination of Pyridine: The initial step involves the fluorination of pyridine to introduce the fluorine atom at the desired position.
Formation of Diazirine Ring: The next step involves the formation of the diazirine ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 2-(3-Fluorodiazirin-3-yl)pyridine undergoes various chemical reactions, including:
Photochemical Reactions: Upon exposure to light (typically around 350-365 nm), the diazirine ring can generate reactive carbene intermediates.
Thermal Reactions: Heating the compound can also lead to the formation of carbenes, which can insert into nearby C-H, O-H, or N-H bonds.
Common Reagents and Conditions:
Photochemical Activation: UV light sources are commonly used to activate the diazirine ring.
Thermal Activation: Heating the compound to temperatures around 110-130°C can induce carbene formation.
Major Products Formed: The primary products formed from these reactions are carbene insertion products, which can vary depending on the specific reaction conditions and substrates involved.
科学的研究の応用
2-(3-Fluorodiazirin-3-yl)pyridine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-(3-Fluorodiazirin-3-yl)pyridine involves the generation of reactive carbene intermediates upon activation (photochemical or thermal). These carbenes can insert into various chemical bonds (C-H, O-H, N-H), leading to the formation of new covalent bonds. This reactivity makes the compound a powerful tool for studying molecular interactions and modifying complex biological and chemical systems .
類似化合物との比較
- 3-Fluoro-3-(4-pyridyl)diazirine
- 3-Fluoro-3-(3-pyridyl)diazirine
- 3-Fluoro-3-(2-thienyl)diazirine
Comparison: Compared to other similar compounds, 2-(3-Fluorodiazirin-3-yl)pyridine is unique due to its specific substitution pattern, which influences its reactivity and stability. The presence of the fluorine atom and the pyridyl group enhances its ability to generate reactive carbenes and facilitates its use in a broader range of applications .
特性
CAS番号 |
141342-09-8 |
|---|---|
分子式 |
C6H4FN3 |
分子量 |
137.117 |
IUPAC名 |
2-(3-fluorodiazirin-3-yl)pyridine |
InChI |
InChI=1S/C6H4FN3/c7-6(9-10-6)5-3-1-2-4-8-5/h1-4H |
InChIキー |
WPMSLIFNBZPJIZ-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C2(N=N2)F |
同義語 |
Pyridine, 2-(3-fluoro-3H-diazirin-3-yl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2-(Benzyloxycarbonyl)aminoacetyl)amino]-2,4,6-triiodoisophthaloyl Dichloride](/img/structure/B583247.png)
![2h-Furo[2,3-e]indazole](/img/structure/B583248.png)
![3-Amino-5-[2-[2-(1,3-dioxoisoindol-2-yl)acetyl]oxyethylcarbamoyl]-2,4,6-triiodobenzoic acid](/img/structure/B583251.png)

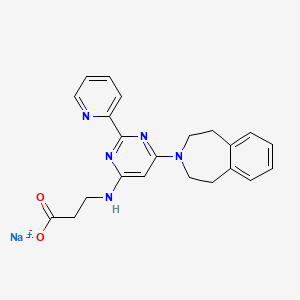



![3-[(2-(Benzyloxycarbonyl)aminoacetyl)amino]-2,4,6-triiodoisophthalic Acid](/img/structure/B583259.png)
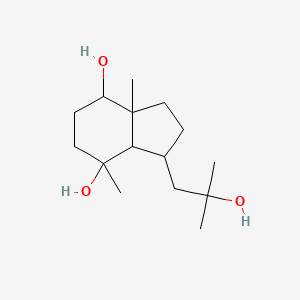
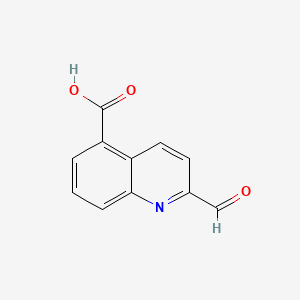
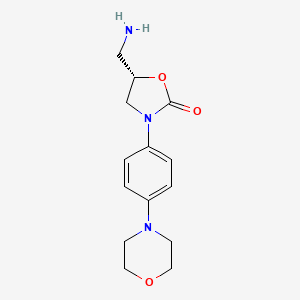
![2-[[(5S)-3-[4-(4-Morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-1H-isoindole-1,3(2H)-dione](/img/new.no-structure.jpg)
